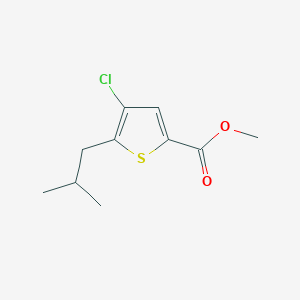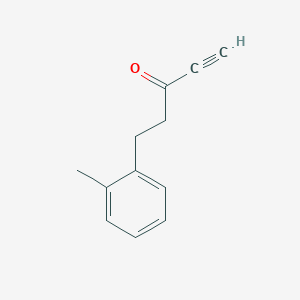
Cysteine-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cysteine-glycine is a dipeptide composed of the amino acids cysteine and glycine. Cysteine is a sulfur-containing amino acid, while glycine is the simplest amino acid with a single hydrogen atom as its side chain. This dipeptide is significant in various biochemical processes and has applications in multiple fields, including medicine, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cysteine-glycine can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of cysteine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated cysteine is coupled with glycine in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final dipeptide.
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its high specificity and mild reaction conditions, reducing the need for harsh chemicals and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
Cysteine-glycine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, leading to the formation of cystine-glycine.
Reduction: Disulfide bonds in cystine-glycine can be reduced back to this compound using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Cystine-glycine
Reduction: this compound
Substitution: Derivatives with modified amino or carboxyl groups
Wissenschaftliche Forschungsanwendungen
Cysteine-glycine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It plays a role in studying protein folding and disulfide bond formation.
Medicine: this compound is investigated for its antioxidant properties and potential therapeutic applications in conditions involving oxidative stress.
Industry: It is used in the production of flavor enhancers and as a precursor for the synthesis of more complex peptides.
Wirkmechanismus
Cysteine-glycine exerts its effects primarily through its thiol group, which can undergo redox reactions. The thiol group can donate electrons, acting as an antioxidant and protecting cells from oxidative damage. Additionally, the dipeptide can form disulfide bonds, influencing protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cystine-glycine: Formed by the oxidation of cysteine-glycine, containing a disulfide bond.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, with significant antioxidant properties.
Cysteine-alanine: Another dipeptide with similar properties but different amino acid composition.
Uniqueness
This compound is unique due to its simple structure and the presence of a thiol group, which imparts significant redox activity. This makes it a valuable compound for studying redox biology and developing antioxidant therapies.
Eigenschaften
IUPAC Name |
2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPVRWZDMRIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)


![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)


![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)

